- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)
1-(2-methoxyethyl)-4-nitro-pyrazole is a synthetic organic compound characterized by its nitro-substituted pyrazole core. It exhibits notable chemical stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound offers high purity and consistent batch-to-batch quality, facilitating efficient chemical transformations in research and industrial applications.

948570-75-0 structure
商品名:1-(2-methoxyethyl)-4-nitro-pyrazole
CAS番号:948570-75-0
MF:C6H9N3O3
メガワット:171.153960943222
MDL:MFCD02755678
CID:829562
PubChem ID:57820554
1-(2-methoxyethyl)-4-nitro-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole
- 1-(2-methoxyethyl)-4-nitropyrazole
- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-
- SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- KM3319
- AK202787
- V9483
- COCCN1C=C(C=N1)[N+]([O-])=O
- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(2-methoxyethyl)-4-nitro-pyrazole
- MFCD02755678
- DS-10308
- SY236652
- DA-31361
- SCHEMBL2173500
- CS-0124091
- 948570-75-0
- DTXSID601284996
- YMB57075
- AKOS027253177
-
- MDL: MFCD02755678
- インチ: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
- InChIKey: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CN(CCOC)N=C1)=O
計算された属性
- せいみつぶんしりょう: 171.06439116g/mol
- どういたいしつりょう: 171.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 72.9
1-(2-methoxyethyl)-4-nitro-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B486310-100mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 95% | 10g |
¥ 1,597.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 95% | 100g |
¥ 9,662.00 | 2023-04-12 | |
abcr | AB422803-1 g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |
948570-75-0 | 1g |
€144.50 | 2023-04-24 | ||
Chemenu | CM255956-25g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 95+% | 25g |
$520 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |
948570-75-0 | 97% | 250mg |
¥156.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 200mg |
131.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 5g |
822.0CNY | 2021-08-04 | |
TRC | B486310-50mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |
948570-75-0 | 97% | 25g |
¥2414.0 | 2024-07-19 |
1-(2-methoxyethyl)-4-nitro-pyrazole 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux
リファレンス
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt
リファレンス
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C
リファレンス
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C
リファレンス
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C
リファレンス
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C
リファレンス
- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux
リファレンス
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
リファレンス
- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
リファレンス
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C
リファレンス
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C
リファレンス
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
リファレンス
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
リファレンス
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
リファレンス
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C
リファレンス
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
リファレンス
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
リファレンス
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C
リファレンス
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking studyBioorganic Chemistry, 2020, 102,,
1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials
1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products
1-(2-methoxyethyl)-4-nitro-pyrazole 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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推奨される供給者
Amadis Chemical Company Limited
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

清らかである:99%/99%
はかる:5g/25g
価格 ($):162.0/338.0